molecular formula C11H12N2 B13283957 3-(azetidin-2-yl)-1H-indole

3-(azetidin-2-yl)-1H-indole

Cat. No.: B13283957
M. Wt: 172.23 g/mol
InChI Key: JTFWDUUCHCANRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(azetidin-2-yl)-1H-indole is a heterocyclic compound that features both an indole and an azetidine ring. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Azetidine is a four-membered nitrogen-containing ring. The combination of these two structures in a single molecule makes this compound an interesting compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-2-yl)-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of indole derivatives with azetidine precursors in the presence of a base can lead to the formation of this compound. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as catalytic hydrogenation and microwave-assisted synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-2-yl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce fully saturated azetidine-indole compounds .

Scientific Research Applications

3-(azetidin-2-yl)-1H-indole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(azetidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism depends on the specific application and the biological system being studied. In cancer research, it may inhibit cell proliferation by interfering with tubulin polymerization, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(azetidin-2-yl)-1H-indole is unique due to the presence of both an indole and an azetidine ring in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

3-(azetidin-2-yl)-1H-indole

InChI

InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9(7-13-10)11-5-6-12-11/h1-4,7,11-13H,5-6H2

InChI Key

JTFWDUUCHCANRF-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CNC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.